

Advanced Characterization and Protocol Design for the Self-Assembly of DPHpPC

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Compound of Interest

Compound Name: *Dphppc*
CAS No.: 121822-82-0
Cat. No.: B056558

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Executive Summary

DPHpPC is a functionalized phospholipid integrating the fluorescent moiety diphenylhexatriene (DPH) into the sn-2 acyl chain of a phosphatidylcholine backbone. Unlike free DPH probes which can partition ambiguously, **DPHpPC** co-assembles into the lipid bilayer lattice, providing a structurally anchored reporter of membrane dynamics.

This guide addresses the self-assembly of **DPHpPC**—specifically its formation into vesicular structures (liposomes) in aqueous media. While often used as a dopant (0.1–1 mol%) to probe host membranes, **DPHpPC** follows the thermodynamic laws of amphiphilic self-assembly to form stable bilayers, driven by the hydrophobic effect and geometric packing parameters.

Key Applications:

- Membrane Biophysics: Real-time monitoring of Gel-to-Liquid Crystalline () phase transitions.
- Drug Delivery: Fluorescent tracking of liposomal carriers without dye leakage.
- High-Throughput Screening: Membrane fluidity assays for drug-membrane interactions.

Molecular Architecture & Thermodynamic Drivers

The Amphiphilic Driver

The self-assembly of **DPHpPC** is governed by its amphiphilic structure.

- Hydrophilic Head: Phosphocholine (zwitterionic). Hydration shell formation drives the headgroups toward the aqueous phase.
- Hydrophobic Tail (sn-1): Palmitic acid (C16:0). Provides Van der Waals ordering.
- Fluorescent Tail (sn-2): DPH moiety linked via a short acyl spacer. This bulky, rigid group disrupts tight packing compared to pure DPPC, typically lowering the main phase transition temperature () and altering the Critical Packing Parameter (CPP).

Critical Packing Parameter (CPP)

The geometry of **DPHpPC** dictates its supramolecular phase.

Where:

- = Volume of the hydrophobic tail.
- = Optimal headgroup area.
- = Critical chain length.

For **DPHpPC**,

, favoring the formation of lamellar bilayers (

or

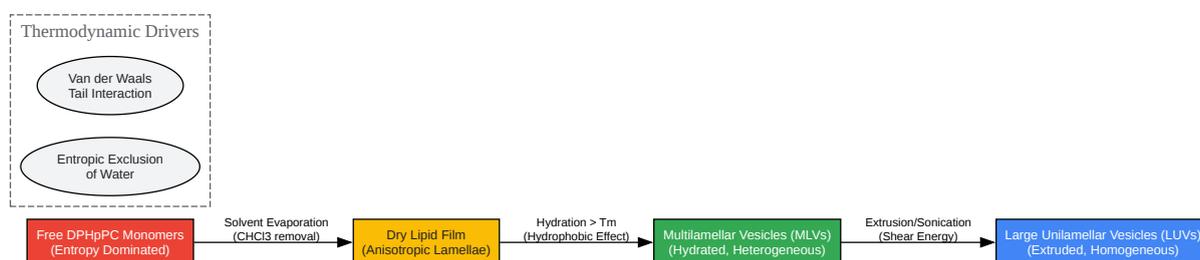
phases) rather than micelles (

) or inverted hexagonal phases (

).

Phase Behavior Diagram

The following Graphviz diagram illustrates the transition of **DPHpPC** from monomers to organized vesicular structures.



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Caption: Thermodynamic trajectory of **DPHpPC** self-assembly from solvated monomers to defined vesicular phases.

Experimental Protocol: Preparation of DPHpPC Vesicles

Objective: Synthesize Large Unilamellar Vesicles (LUVs) of **DPHpPC** (or **DPHpPC**-doped DPPC) with a diameter of ~100 nm.

Materials & Pre-requisites

- Lipid: **DPHpPC** (Storage: -20°C, under Argon).
- Solvent: Chloroform (HPLC Grade).
- Buffer: HEPES or PBS (pH 7.4).
- Equipment: Rotary evaporator, Extruder (e.g., Avanti Mini-Extruder), Polycarbonate membranes (100 nm).

Step-by-Step Workflow

Step 1: Stock Solution Preparation Dissolve **DPHpPC** in chloroform to a concentration of 1–5 mM.

- Critical Control: Perform in amber glass vials to prevent photobleaching of the DPH moiety.

Step 2: Thin Film Formation Transfer the required volume to a round-bottom flask. Evaporate solvent under a stream of Nitrogen or Argon, then vacuum desiccate for >2 hours.

- Why? Complete removal of organic solvent is critical; trace chloroform destabilizes the bilayer and quenches fluorescence.

Step 3: Hydration (The Self-Assembly Event) Add pre-warmed buffer (Temperature >) to the dry film. For **DPHpPC**/DPPC mixtures, use 50°C.

- Mechanism:[1][2] Water penetrates the dry lipid stacks, causing them to swell and peel off into Multilamellar Vesicles (MLVs).
- Action: Vortex vigorously for 30 minutes.

Step 4: Sizing (Extrusion) Pass the MLV suspension through 100 nm polycarbonate filters 11–21 times using an extruder heated to 50°C.

- Result: This applies shear stress, converting onion-like MLVs into uniform Large Unilamellar Vesicles (LUVs).

Characterization Techniques

To validate the self-assembly and functional integrity of **DPHpPC** vesicles, a multi-modal approach is required.

Quantitative Metrics Table

Technique	Parameter Measured	Expected Outcome for DPHpPC LUVs
Dynamic Light Scattering (DLS)	Hydrodynamic Diameter ()	100 ± 10 nm (PDI < 0.1)
Fluorescence Anisotropy ()	Rotational Diffusion / Order	High () in Gel Phase; Low () in Fluid Phase
Zeta Potential	Surface Charge	Near Neutral (-5 to +5 mV) unless doped with charged lipids
Cryo-TEM	Morphology	Spherical, unilamellar bilayers (Thickness ~4–5 nm)

Fluorescence Anisotropy: The Gold Standard

Since **DPHpPC** is a reporter probe, anisotropy is the primary validation of its insertion into the bilayer.

Protocol:

- Excitation: 360 nm | Emission: 430 nm.

- Measure intensities:

(Vertical-Vertical) and

(Vertical-Horizontal).

- Calculate Anisotropy ():

(Where G is the instrument grating factor)

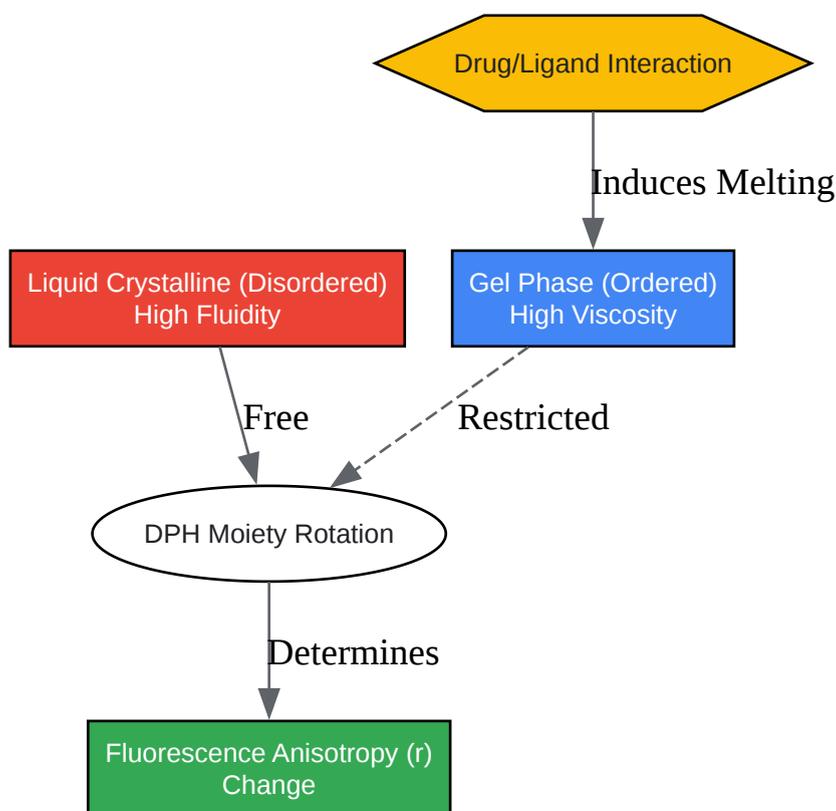
Interpretation:

- High r : The DPH tail is constrained (Gel phase, rigid assembly).
- Low r : The DPH tail is tumbling freely (Liquid crystalline phase, fluid assembly).
- Self-Validation: If

remains near 0 (<0.05), the lipid has not assembled into a bilayer or is aggregated in solution.

Mechanistic Pathway of Signal Transduction

When used as a sensor, **DPHpPC** reports on membrane perturbations (e.g., drug insertion).



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Caption: Logic flow of **DPHpPC** sensing mechanism. Drug insertion increases disorder, increasing rotation, and decreasing anisotropy.

References

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Sources

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